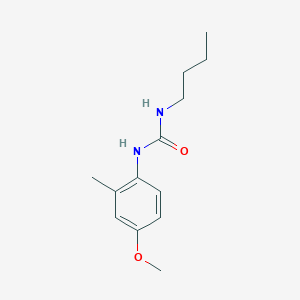

1-Butyl-3-(4-methoxy-2-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-5-8-14-13(16)15-12-7-6-11(17-3)9-10(12)2/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJSBEABGVVRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation for 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea

Development of Novel and Efficient Synthesis Routes

The construction of the 1-Butyl-3-(4-methoxy-2-methylphenyl)urea backbone can be achieved through several strategic approaches, ranging from classical reactions to modern catalytic systems.

The most common and direct method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. rsc.orgwikipedia.org This reaction is typically efficient and high-yielding. For the synthesis of this compound, two primary pathways involving this reaction are possible, depending on the commercially available or synthetically accessible precursors.

Pathway A: The reaction of n-butylamine with 4-methoxy-2-methylphenyl isocyanate.

Pathway B: The reaction of n-butyl isocyanate with 4-methoxy-2-methylaniline (B89876).

The choice between these pathways often depends on the cost and availability of the starting isocyanate. The reaction is generally performed in an inert solvent at ambient temperature. google.com The isocyanate, being a highly electrophilic species, readily reacts with the nucleophilic amine. researchgate.net In some cases, hindered ureas can act as masked isocyanates, allowing for carbamoylation of nucleophiles under neutral conditions. nih.gov

A summary of the two primary nucleophilic addition pathways to synthesize the target compound.

Rearrangement reactions provide powerful methods for synthesizing the isocyanate precursors required for urea (B33335) synthesis, often starting from carboxylic acids or amides. nih.gov These methods are crucial when the desired isocyanate is not commercially available.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org To generate the precursor 4-methoxy-2-methylphenyl isocyanate, one would start with 4-methoxy-2-methylbenzoic acid. This acid is converted to its corresponding acyl azide, which then undergoes the Curtius rearrangement upon heating. researchgate.netmasterorganicchemistry.com The resulting isocyanate can be trapped in situ by n-butylamine to yield this compound. wikipedia.orgresearchgate.net This method is valued for its tolerance of a wide variety of functional groups. nih.gov

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org To synthesize the isocyanate precursor, a primary amide such as 4-methoxy-2-methylbenzamide (B3022774) would be treated with a reagent like bromine in a basic solution. wikipedia.org The in situ generated isocyanate can then be reacted with n-butylamine. organic-chemistry.orgrsc.org

An overview of rearrangement strategies for generating the necessary isocyanate precursor.

Modern synthetic chemistry has introduced metal-catalyzed methods that bypass the need to pre-form and handle isocyanates. rsc.org These reactions often offer high efficiency and atom economy.

Metal-Catalyzed Carbonylation: Palladium-catalyzed carbonylation reactions can directly couple amines with a carbon monoxide (CO) source to form ureas. acs.orgnih.gov The synthesis of this compound could be achieved by the oxidative carbonylation of n-butylamine and 4-methoxy-2-methylaniline in the presence of a palladium catalyst and a CO source. nih.govnih.gov Various CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)6), can be used to avoid handling gaseous CO. acs.org

C-N Cross-Coupling: Electrocatalytic C-N coupling has emerged as a promising strategy for urea synthesis under ambient conditions, often utilizing carbon dioxide and a nitrogen source. oaepublish.comnih.govrsc.org While much of this research focuses on simple urea production, the principles can be extended. nih.govrsc.org A more direct application involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine and a cyanate (B1221674) salt, which acts as an isocyanate surrogate. This allows for the one-pot synthesis of unsymmetrical ureas. organic-chemistry.org

A major driver in modern urea synthesis is the avoidance of phosgene (B1210022), a highly toxic gas traditionally used to produce isocyanates. rsc.orgrsc.org The development of phosgene-free routes is a key aspect of green chemistry. researchgate.netresearchgate.net

Phosgene-Free Isocyanate Generation: The Curtius and Hofmann rearrangements are inherently phosgene-free methods for producing isocyanates. rsc.org Other phosgene substitutes include carbonyldiimidazole (CDI) and triphosgene, which are safer to handle. google.comacs.orgmdpi.com For instance, 4-methoxy-2-methylaniline could be reacted with CDI to form a carbamoylimidazole intermediate, which then reacts with n-butylamine to give the target urea. acs.org

Green Chemistry Principles: Beyond avoiding phosgene, green approaches focus on using less hazardous reagents and solvents, and improving atom economy. ureaknowhow.comrsc.org The use of CO2 as a C1 building block is a highly attractive green alternative. researchgate.netorganic-chemistry.org Electrocatalytic methods that use CO2 and nitrate (B79036) from wastewater exemplify a sustainable approach to urea synthesis. nih.govspringernature.com Furthermore, conducting reactions in environmentally benign solvents like water can significantly reduce the environmental impact of the synthesis. rsc.org

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of ureas has been studied through various lenses depending on the synthetic method employed.

The formation of this compound from an isocyanate and an amine is believed to proceed through a concerted mechanism or via a transient zwitterionic intermediate. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate. qucosa.de This leads to the formation of the C-N bond and proton transfer, either simultaneously or in a stepwise fashion, to yield the final stable urea structure.

In metal-catalyzed carbonylations, the mechanism is more complex and involves a catalytic cycle. acs.org For a palladium-catalyzed process, the cycle may involve:

Oxidative addition of the amine to the metal center.

Insertion of carbon monoxide into the palladium-nitrogen bond to form a palladium-carbamoyl intermediate.

Reductive elimination, where the second amine attacks the carbamoyl (B1232498) group, releasing the urea product and regenerating the catalyst. nih.gov

In rearrangement reactions, the key intermediate is the isocyanate, formed through a concerted migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom with simultaneous loss of a leaving group (N2 in the Curtius rearrangement, a halide in the Hofmann rearrangement). wikipedia.orgwikipedia.org Research indicates that the Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The isocyanate is a distinct, sometimes isolable, intermediate that is then trapped by the amine in a separate step to form the urea. organic-chemistry.orgmasterorganicchemistry.com

Kinetic Studies and Reaction Rate Optimization for Scalability

While specific kinetic data for the synthesis of this compound is not extensively available in public literature, general principles of urea formation can be applied to understand and optimize its reaction rate for scalability. The synthesis of urea derivatives is influenced by factors such as temperature, reactant concentration, and the presence of catalysts.

Kinetic studies on analogous urea syntheses reveal that the reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the isocyanate. For instance, in the synthesis of other urea derivatives, increasing the temperature can accelerate the reaction, but it must be carefully controlled to prevent side reactions and degradation of the product.

Table 1: General Parameters for Reaction Rate Optimization in Urea Synthesis

| Parameter | Effect on Reaction Rate | Considerations for Scalability |

| Temperature | Generally increases rate | Higher temperatures may lead to byproducts or decomposition. Optimal temperature must be determined empirically. |

| Concentration | Higher concentration increases rate | Limited by solubility of reactants and viscosity of the reaction mixture. |

| Catalyst | Can significantly increase rate | Catalyst selection is crucial to avoid unwanted side reactions and ensure high yield. |

| Mixing | Improved mixing enhances rate | Efficient mixing is critical in large-scale reactors to ensure uniform reaction conditions. |

Influence of Solvent Systems and Catalytic Conditions on Reaction Selectivity

The choice of solvent and catalyst is paramount in directing the selective synthesis of this compound, minimizing the formation of impurities.

Solvent Systems: The solvent plays a critical role in the reaction by solubilizing the reactants and influencing their reactivity. Common solvents for urea synthesis include aprotic polar solvents like dimethylformamide (DMF), as well as aromatic hydrocarbons such as benzene (B151609) and toluene. google.com The choice of solvent can affect the reaction rate and the solubility of the final product, which can be advantageous for purification. For instance, a solvent in which the product is poorly soluble can lead to its precipitation, driving the reaction to completion and simplifying isolation. researchgate.net

Catalytic Conditions: While many urea syntheses proceed without a catalyst, the use of one can enhance reaction rate and selectivity. For related urea syntheses, various catalysts have been explored. For example, in the N-methylation of urea derivatives, palladium on carbon (Pd/C) has been shown to be an effective catalyst. chemrxiv.org The choice of catalyst is highly specific to the reaction and the desired outcome. For the synthesis of this compound, catalyst screening would be necessary to identify the most effective and selective option. The use of a base, such as sodium hydroxide (B78521), is also common in the preparation of the amine reactant. google.com

Table 2: Influence of Solvent and Catalyst on Urea Synthesis Selectivity

| Factor | Influence on Selectivity | Example from Analogous Syntheses |

| Solvent Polarity | Can affect the stability of intermediates and transition states, influencing the reaction pathway. | Aprotic polar solvents like DMF are often used. google.com |

| Catalyst Type | Determines the reaction mechanism and can favor the formation of the desired product over side reactions. | Pd/C has been used for N-methylation of related ureas. chemrxiv.org |

| Catalyst Loading | The amount of catalyst can impact reaction rate and cost-effectiveness. | Optimal loading must be determined to balance efficiency and cost. |

| Base | Can be used to deprotonate the amine, increasing its nucleophilicity. | Sodium hydroxide is commonly used in the preparation of aniline (B41778) precursors. google.com |

Scalable Synthesis and Process Intensification Studies for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification strategies to ensure efficiency, safety, and cost-effectiveness. While specific large-scale production data for this compound is proprietary, general principles for scaling up the synthesis of urea-based herbicides can be outlined.

The synthesis would likely follow the established route of reacting 4-methoxy-2-methylphenyl isocyanate with n-butylamine. Key considerations for a scalable process include:

Raw Material Sourcing and Purity: Ensuring a consistent and high-purity supply of starting materials is crucial for obtaining a high-quality final product.

Reaction Conditions: As discussed, temperature, pressure, and mixing must be precisely controlled in large reactors to maintain optimal conditions and ensure safety. The exothermic nature of the isocyanate-amine reaction requires efficient heat removal systems. google.com

Work-up and Purification: The purification of the final product on a large scale often involves crystallization and filtration. The choice of solvent for crystallization is critical to achieve high purity and yield. The precipitated product would be filtered, washed, and dried. google.com

Process Intensification: Modern chemical manufacturing aims for process intensification, which involves developing smaller, more efficient, and safer production processes. For the synthesis of this compound, this could involve the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Processing for Urea Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Scale | Well-suited for large volumes | Ideal for flexible production and smaller footprints |

| Heat Transfer | Can be challenging to control in large vessels | Excellent heat transfer due to high surface-area-to-volume ratio |

| Mass Transfer | Mixing can be non-uniform | Efficient mixing leads to better reaction control |

| Safety | Higher risk due to large quantities of reactants | Inherently safer with smaller reaction volumes |

| Process Control | More complex to maintain consistent conditions | Precise control over reaction parameters |

The development of a robust and scalable process for this compound would likely involve a multi-step optimization, starting from laboratory studies to pilot plant trials before full-scale industrial production.

Computational and Theoretical Chemistry Investigations of 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and derive various properties related to molecular geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. By calculating the electronic density, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations until a minimum on the potential energy surface is found. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net For a molecule like 1-Butyl-3-(4-methoxy-2-methylphenyl)urea, DFT would elucidate the spatial arrangement of the butyl chain relative to the substituted phenyl ring and the planarity of the urea (B33335) moiety.

Below is a table showing representative geometric parameters calculated for a related tetrahydropyrimidine (B8763341) molecule using DFT at the B3LYP/6-311++G(d,p) level, illustrating the type of data obtained from such an analysis. materialsciencejournal.org

Table 1: Selected Optimized Geometrical Parameters for Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Illustrative Example)

| Parameter | Bond/Angle | Calculated Value (Å or °) materialsciencejournal.org |

|---|---|---|

| Bond Length | C=O (Amide) | 1.2174 |

| C=O (Ester) | 1.219 | |

| C-O (Methoxy) | 1.3603 | |

| Bond Angle | C-N-C | 127.5 |

| O=C-N | 122.3 | |

| C-C-C (Ring) | 120.1 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ajchem-a.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. ajchem-a.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For this compound, FMO analysis would predict its reactivity profile and kinetic stability.

The following table presents FMO data calculated for related aromatic compounds, demonstrating the typical values derived from these quantum chemical calculations.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Aromatic Compounds (Illustrative Examples)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| 3-methyl-1-phenylpyrazole | TD-DFT | -0.3316 | -0.0472 | 0.2844 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on electronegative atoms like oxygen or nitrogen. researchgate.net Regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. mdpi.comresearchgate.net Green areas denote neutral potential. For this compound, an MEP map would identify the electron-rich carbonyl oxygen and methoxy (B1213986) group as potential hydrogen bond acceptors, and the N-H protons as hydrogen bond donors.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.govajchem-a.com Computational methods can predict the NLO properties of a molecule, primarily through the calculation of its polarizability (α) and first-order hyperpolarizability (β). These properties describe how a molecule's charge distribution is distorted by an external electric field.

Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses due to efficient intramolecular charge transfer (ICT). nih.gov For this compound, the methoxy group acts as an electron donor and the urea moiety can act as part of a conjugated system. DFT calculations can quantify the hyperpolarizability (β) to assess its potential as an NLO material. Often, these values are compared to a standard NLO material like urea. ajchem-a.com

The table below shows calculated hyperpolarizability values for urea and related cinnoline (B1195905) derivatives, illustrating how substituents affect NLO properties.

Table 3: Calculated First-Order Hyperpolarizability (β) in Gas Phase (Illustrative Examples)

| Compound | β (x 10-30 esu) ajchem-a.com |

|---|---|

| Urea (Standard) | 0.34 |

| Cinnoline-Cl | 2.30 |

| Cinnoline-NO2 | 3.47 |

| Cinnoline-OH | 1.74 |

Molecular Modeling and Dynamics Simulations for Interaction Prediction

Molecular modeling techniques simulate the interactions between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These simulations are crucial in drug discovery for predicting how a compound might behave in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. ijpsr.com The primary goals of docking are to predict the binding mode (the conformation and orientation of the ligand in the active site) and to estimate the binding affinity, which is often represented by a scoring function (e.g., in kcal/mol). ijpsr.comrasayanjournal.co.in

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and optimized. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site and scores them. A more negative binding energy score generally indicates a more favorable and stable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. ijpsr.comrasayanjournal.co.in

The table below summarizes docking results for similar molecules, showcasing the type of data generated.

Table 4: Molecular Docking Results for Structurally Related Compounds (Illustrative Examples)

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| A 1,3-disubstituted urea derivative | Epoxide Hydrolase | -8.03 | TYR381, TYR465 | ijpsr.com |

| 4-(tert-Butyl)-4-methoxy-1,1-biphenyl | Oncogene Protein (5P21) | -7.1 | ALA146, ASP119 | rasayanjournal.co.in |

| 2-(4-methoxybenzyl)-...-imidazo[2,1-b]...-thiadiazole | TGF-β Type I Receptor Kinase (1RW8) | -7.012 | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, researchers can gain insights into the dynamic interactions within a molecule and between a molecule and its environment, such as a biological receptor or a solvent.

In the context of this compound, MD simulations would be invaluable for understanding its conformational flexibility and intermolecular interactions. For instance, a study on substituted N-phenylthiourea derivatives complexed with catechol oxidase using MD simulations revealed that the geometry and interactions are highly dependent on the position of substituents on the phenyl ring. nih.gov The simulations, run for 50 nanoseconds, were sufficient to explore the relevant conformational space and observe stable behaviors. nih.gov For this compound, MD simulations could similarly elucidate how the butyl group, the methoxy group, and the methyl group on the phenyl ring influence its interaction with target proteins. The urea moiety is known to form critical hydrogen bonds, and MD simulations can track the stability and dynamics of these bonds. nih.gov

Furthermore, MD simulations have been effectively used to quantify the relationship between the microstructure and macroscopic properties of polyureas. mdpi.com These studies have shown that hydrogen bonds between the soft and hard segments of the polymer play a significant role in their mechanical and dynamic performance. mdpi.com Although this compound is a small molecule, the principles of hydrogen bonding and non-bonded interactions are equally important. An MD simulation of this compound in a relevant biological environment would likely focus on the hydrogen bonding potential of the urea group's N-H protons and carbonyl oxygen, as well as the hydrophobic interactions of the butyl chain and the substituted phenyl ring.

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) is a computational technique used to calculate the difference in free energy between two states, such as a ligand binding to a protein. wikipedia.org This method is particularly useful in drug design for predicting the binding affinity of a series of related compounds. Binding energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide an estimate of the strength of the interaction between a ligand and its receptor.

For this compound and its analogues, FEP could be employed to predict how modifications to its structure would affect its binding affinity to a biological target. For example, if this compound were a lead in a drug discovery project, FEP could be used to computationally "mutate" the butyl group to a propyl or pentyl group, or change the position of the methoxy and methyl substituents on the phenyl ring, and then calculate the resulting change in binding free energy. This allows for the prioritization of the synthesis of more potent analogues. FEP calculations require a perturbation to be divided into a series of smaller "windows" to ensure convergence, and the process can be computationally intensive. wikipedia.org

Binding energy calculations provide a more direct, albeit often less accurate, estimation of the interaction strength. These calculations typically decompose the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. For this compound, such a calculation would quantify the energetic contribution of the hydrogen bonds formed by the urea group, the hydrophobic interactions of the alkyl and aryl moieties, and the desolvation penalty upon binding. Studies on other complex molecular systems have demonstrated the utility of these methods in understanding the forces that drive ligand-receptor binding. nih.gov

While no specific FEP or binding energy calculation data is publicly available for this compound, the principles of these methods are well-established. A computational study on this molecule would likely follow established protocols, starting with docking the compound into the active site of a target protein, followed by MD simulations to equilibrate the complex, and then performing FEP or MM/GBSA calculations to estimate the binding free energy.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are powerful tools in medicinal chemistry and materials science for predicting the activity of unsynthesized compounds and for understanding the structural features that are important for a desired property.

Development of Predictive Models for Biological or Material Properties

The development of predictive QSAR/QSPR models for analogues of this compound would involve synthesizing a series of related compounds and measuring their biological activity (e.g., as herbicides, fungicides, or enzyme inhibitors) or a physical property of interest. nih.govresearchgate.net For example, a study on phenylurea herbicides established an indirect competitive enzyme-linked immunosorbent assay (icELISA) for 12 different compounds, with IC50 values ranging from 1.7 to 920.7 µg/L. nih.gov This experimental data then forms the basis for building a QSAR model.

The process of developing a predictive model typically involves several steps:

Data Set Preparation: A diverse set of analogues of this compound with measured biological activities would be compiled. This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics.

For instance, QSAR models have been successfully developed for diaryl urea derivatives as B-RAF inhibitors. nih.gov In one such study, both linear (Multiple Linear Regression, MLR) and non-linear (Partial Least Squares Least Squares Support Vector Machine, PLS-LS-SVM) models were constructed, with the non-linear model showing better predictive ability. nih.gov Similarly, QSAR models for the fungicidal activity of N-phenyl-O-phenylthionocarbamate analogues against gray mold have been developed using CoMFA and CoMSIA methods. researchgate.net

A hypothetical QSAR study on herbicidal analogues of this compound might reveal that properties like lipophilicity (logP), electronic parameters, and steric factors are crucial for activity. The resulting model could then be used to predict the herbicidal activity of new, unsynthesized analogues, thereby guiding further research.

Below is an interactive table showcasing a hypothetical dataset for QSAR model development for analogues of this compound with fungicidal activity.

| Compound ID | R1 Group | R2 Group | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | H | 15.2 | 14.8 |

| 2 | CH3 | H | 10.5 | 11.1 |

| 3 | Cl | H | 5.8 | 6.2 |

| 4 | H | OCH3 | 12.1 | 11.9 |

| 5 | CH3 | OCH3 | 8.3 | 8.5 |

| 6 | Cl | OCH3 | 3.1 | 3.4 |

Descriptors and Statistical Analysis in SAR/SPR Model Construction

The construction of robust QSAR/QSPR models relies on the appropriate selection of molecular descriptors and the use of suitable statistical methods.

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and quantum chemical descriptors (e.g., HOMO and LUMO energies).

In a QSAR study of diaryl urea derivatives, descriptors related to size, degree of branching, aromaticity, and polarizability were found to be important for their inhibitory activity. nih.gov Another study on phenylurea herbicides identified hydrophobicity (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO) as key determinants of antibody recognition. nih.gov

Statistical Analysis: A variety of statistical methods are employed to build the QSAR models. Some common methods include:

Multiple Linear Regression (MLR): A method for modeling the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly used to capture complex non-linear relationships between structure and activity. nih.govnih.gov

The quality and predictive power of a QSAR model are assessed using several statistical parameters:

Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validated R² (Q²): A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation.

External validation: The model's ability to predict the activity of an independent test set of compounds.

A QSAR study on sulfonylurea herbicides used parameters like R², adjusted R², mean squared error (MSE), root mean square error (RMSE), and the Fischer test (F-test) to validate their models. ukim.mk

The table below summarizes common descriptors and statistical methods used in QSAR studies of urea derivatives.

| Descriptor Type | Examples | Statistical Method | Key Statistical Parameters |

| Constitutional (1D) | Molecular Weight, Atom Count | Multiple Linear Regression (MLR) | R², Adjusted R² |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Partial Least Squares (PLS) | Q², PRESS |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Support Vector Machine (SVM) | Accuracy, Sensitivity, Specificity |

| Quantum Chemical (3D) | HOMO/LUMO Energies, Dipole Moment | Artificial Neural Network (ANN) | Root Mean Square Error (RMSE) |

| Hydrophobicity | logP, logD | Random Forest (RF) | R²test (External Validation) |

Advanced Spectroscopic and Structural Elucidation in Research Contexts for 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea

High-Resolution NMR Spectroscopy for Molecular Structure Assignment and Dynamics

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Butyl-3-(4-methoxy-2-methylphenyl)urea in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, every proton and carbon atom can be assigned, and their connectivity can be mapped.

The ¹H NMR spectrum provides the initial map of the proton environments. The urea (B33335) functional group itself presents two distinct N-H proton signals, one adjacent to the butyl group and the other to the aromatic ring. Their chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding. The butyl group exhibits four distinct signals: a triplet for the terminal methyl (CH₃) group, two multiplets for the internal methylene (CH₂) groups, and a triplet for the methylene group attached to the nitrogen, which is deshielded. The aromatic portion of the molecule shows three distinct proton signals corresponding to the protons on the substituted phenyl ring. Additionally, sharp singlets are observed for the methoxy (B1213986) (O-CH₃) and the aryl-methyl (Ar-CH₃) groups.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the urea core is a key diagnostic signal, appearing significantly downfield (typically >150 ppm). The butyl chain carbons are found in the aliphatic region, while the six distinct aromatic carbons, including the two quaternary carbons attached to the substituents and the urea nitrogen, are observed in the aromatic region. The methoxy and methyl carbons appear as sharp, upfield signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Butyl | -CH₃ | ~0.9 | ~13-14 | Triplet |

| Butyl | -CH₂- | ~1.3-1.4 | ~19-21 | Multiplet |

| Butyl | -CH₂- | ~1.5-1.6 | ~31-33 | Multiplet |

| Butyl | N-CH₂- | ~3.1-3.3 | ~39-41 | Triplet |

| Urea | N-H (Butyl side) | ~5.5-6.5 | - | Broad Singlet/Triplet |

| Urea | N-H (Aryl side) | ~7.5-8.5 | - | Broad Singlet |

| Urea | C=O | - | ~153-156 | - |

| Phenyl | Ar-CH₃ | ~2.2-2.3 | ~17-19 | Singlet |

| Phenyl | O-CH₃ | ~3.7-3.8 | ~55-56 | Singlet |

| Phenyl | Ar-H | ~6.7-7.5 | ~110-158 | Multiplets/Doublets |

| Phenyl | Ar-C (quaternary) | - | ~125-158 | - |

Note: Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃) and experimental conditions.

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are indispensable for confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would confirm the connectivity within the butyl chain (N-CH₂ to -CH₂, -CH₂ to -CH₂, and -CH₂ to -CH₃). It would also reveal smaller, long-range couplings between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~40 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

From the N-H protons to the urea carbonyl carbon (C=O).

From the N-CH₂ protons of the butyl group to the urea carbonyl carbon.

From the aromatic protons to adjacent and quaternary aromatic carbons.

From the aryl-CH₃ and methoxy-OCH₃ protons to their respective attached aromatic carbons, confirming their positions on the ring.

Mass Spectrometry (MS) for Molecular Weight Validation and Impurity Profiling in Research Samples

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound and to analyze its fragmentation pattern, which provides further structural verification. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for the accurate determination of the molecular mass.

High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula (C₁₃H₂₀N₂O₂). The fragmentation pattern in tandem MS (MS/MS) experiments is predictable for N,N'-substituted ureas. nih.gov The primary cleavage occurs at the C-N bonds of the urea moiety. Expected fragmentation pathways include:

Cleavage to form a butyl isocyanate fragment and a protonated 4-methoxy-2-methylaniline (B89876).

Cleavage to form a 4-methoxy-2-methylphenyl isocyanate fragment and protonated butylamine.

Loss of the butyl chain via alpha-cleavage.

These characteristic fragmentation patterns provide definitive structural evidence and can be used to identify impurities or side products in a research sample.

Table 2: Predicted ESI-MS Fragmentation for this compound

| m/z Value (Predicted) | Ion Identity | Description |

| 237.16 | [M+H]⁺ | Protonated molecular ion |

| 165.08 | [CH₃OC₆H₃(CH₃)NCO + H]⁺ | Protonated 4-methoxy-2-methylphenyl isocyanate |

| 138.11 | [CH₃OC₆H₃(CH₃)NH₂ + H]⁺ | Protonated 4-methoxy-2-methylaniline |

| 100.08 | [C₄H₉NCO + H]⁺ | Protonated butyl isocyanate |

| 74.10 | [C₄H₉NH₂ + H]⁺ | Protonated butylamine |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum is dominated by characteristic absorptions of the urea group. A strong, sharp absorption band corresponding to the C=O stretch (Amide I band) is typically observed in the 1630–1660 cm⁻¹ region. mdpi.com The N-H stretching vibrations appear as one or more bands in the 3200–3400 cm⁻¹ region. The position and broadness of these N-H bands are indicative of the strength of hydrogen bonding in the sample. Another key feature is the Amide II band, found around 1550–1590 cm⁻¹, which arises from a combination of N-H bending and C-N stretching. mdpi.com Other significant bands include C-H stretches for both the aliphatic butyl group and the aromatic ring (~2800–3100 cm⁻¹), aromatic C=C stretches (~1450–1600 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, aiding in the analysis of the substitution pattern.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | FT-IR | 1630 - 1660 | Very Strong |

| N-H Bend / C-N Stretch (Amide II) | FT-IR | 1550 - 1590 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | FT-IR | 1230 - 1270 | Strong |

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming the molecular conformation and observing the supramolecular assembly.

For N,N'-disubstituted ureas, the dominant supramolecular interaction is hydrogen bonding. The urea group contains two N-H donor sites and one carbonyl oxygen that can act as a bifurcated acceptor. This functionality typically leads to the formation of a robust, one-dimensional hydrogen-bonded chain known as the "urea tape" or α-network. acs.orgacs.org In this motif, each urea molecule donates two hydrogen bonds to the carbonyl oxygen of one neighboring molecule and accepts two hydrogen bonds from another, creating a self-complementary R²₂(8) graph set motif.

Analysis of Dihedral Angles and Molecular Conformation in the Solid State

The precise three-dimensional arrangement of atoms and functional groups in this compound dictates its macroscopic properties and potential interactions in a solid-state environment. While a crystal structure for this specific compound is not publicly available, a detailed analysis of its expected molecular conformation can be inferred from computational studies and crystallographic data of closely related phenylurea derivatives.

The conformational landscape of N-alkyl-N'-phenylureas is largely governed by the rotational barriers around several key bonds: the C(aryl)-N bond, the N-C(O) bonds of the urea moiety, and the N-C(alkyl) bond. Theoretical studies on similar molecules, such as N-butyl-N'-phenylurea, indicate that the urea group itself tends to be planar due to the delocalization of the nitrogen lone pairs with the carbonyl group. This planarity is a common feature in urea derivatives.

The orientation of the butyl group and the substituted phenyl ring relative to the urea plane is determined by a combination of steric and electronic effects. For the n-butyl group, rotation around the N-C bond leads to different conformers. It is generally expected that the butyl chain will adopt a staggered conformation to minimize steric hindrance.

The dihedral angle between the plane of the phenyl ring and the plane of the urea group is a critical parameter. In many crystal structures of N-phenylurea derivatives, this angle is non-zero, indicating a twisted conformation. This twisting arises from a balance between the steric repulsion of the ortho-substituent (the methyl group in this case) and the electronic stabilization from conjugation between the phenyl ring and the urea moiety. For instance, in the crystal structure of N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25 (5)°. nih.gov In N-(4-methoxyphenyl)thiourea, a related compound where the carbonyl oxygen is replaced by sulfur, the dihedral angle between the benzene ring and the thiourea (B124793) group is a more significant 59.23 (4)°. While not directly comparable, these values highlight the tendency for a non-planar arrangement between the aromatic ring and the adjacent functional group.

Based on these considerations, the solid-state conformation of this compound is likely to feature a nearly planar urea core. The butyl group would be in an extended, staggered conformation. The 4-methoxy-2-methylphenyl group is expected to be twisted out of the plane of the urea group, with a specific dihedral angle that minimizes steric clashes between the 2-methyl group and the urea backbone while allowing for some degree of electronic communication.

Table 1: Representative Dihedral Angles in Related Phenylurea Analogs

| Compound | Dihedral Angle | Value (°) |

| N-(4-methoxyphenyl)picolinamide | Pyridine ring - Benzene ring | 14.25 (5) |

| N-(4-methoxyphenyl)thiourea | Benzene ring - Thiourea group | 59.23 (4) |

This table presents data from analogous structures to infer the potential conformation of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the key chromophores are the substituted phenyl ring and the urea moiety. The interaction between these groups will dictate the electronic transitions observed in its UV-Vis spectrum.

The phenyl ring, with its methoxy and methyl substituents, will exhibit characteristic π → π* transitions. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

The urea group also contributes to the electronic spectrum. The carbonyl group possesses non-bonding electrons (n electrons) and a π-system, allowing for both n → π* and π → π* transitions. The n → π* transition of the carbonyl group is typically weak and can sometimes be obscured by stronger π → π* absorptions.

In a molecule like this compound, the conjugation between the phenyl ring and the urea moiety will influence the energy of these transitions. For example, in a related compound, (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-(4-methoxy phenyl imino)-5-(4-nitro benzylidene)-thiazolidin-4-one, strong absorption peaks are observed at 348 nm and 406 nm. scielo.org.za While this molecule has a more extended chromophoric system, it demonstrates the absorption profile of a methoxyphenyl group attached to a nitrogen-containing system. For a simpler analog, N,N'-diphenylurea, absorption maxima are reported in the ultraviolet region. nist.gov

Based on these comparisons, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent would display strong absorption bands in the UV region, likely between 250 and 350 nm. These bands would primarily be attributed to the π → π* transitions of the substituted aromatic system in conjugation with the urea functional group. The weaker n → π* transition of the carbonyl group may appear as a shoulder on the main absorption peak or be masked entirely.

Table 2: UV-Visible Absorption Maxima of an Analogous Compound

| Compound | Solvent | λmax (nm) |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-(4-methoxy phenyl imino)-5-(4-nitro benzylidene)-thiazolidin-4-one | Not Specified | 348, 406 |

This table provides data from a structurally related compound to estimate the potential electronic transition properties of this compound.

Structure Activity/property Relationship Sar/spr Studies and Rational Design Principles for 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea Analogues

Impact of Substituent Modifications on Molecular Interactions

The n-butyl chain is a crucial feature that significantly impacts the lipophilicity of the molecule, thereby affecting its solubility, membrane permeability, and potential for hydrophobic interactions within a target's binding pocket. In related phenylurea compounds, the length and composition of this alkyl chain have been shown to be critical for biological activity. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives studied as complement inhibitors, modifications to a side chain demonstrated that its length was a key factor. Specifically, introducing a five- or six-carbon chain greatly improved activity, while longer chains led to a loss of inhibition, likely due to poor solubility. The general structure-activity relationship observed was alkane > alkyl > alkynyl, highlighting the importance of the chain's saturation and nature. This suggests that the butyl group in 1-Butyl-3-(4-methoxy-2-methylphenyl)urea likely engages in favorable hydrophobic interactions and that its length is optimized for a balance of binding affinity and suitable physicochemical properties.

The methoxy (B1213986) and methyl groups on the phenyl ring play a significant role in modulating the electronic and steric properties of the molecule, which in turn influences binding affinity. The methoxy group, in particular, is a common substituent in many approved drugs, valued for its ability to influence ligand-target binding and improve physicochemical properties.

On a benzene (B151609) ring, a methoxy substituent at the para position, as in this compound, acts as an electron-donating group. This can enhance binding by influencing the hydrogen-bonding capability of the adjacent urea (B33335) nitrogen. In SAR studies of other urea-based inhibitors, the introduction of electron-donating groups on the phenyl ring was found to correlate with better activity. Conversely, the presence of a methyl group at the ortho position introduces steric bulk. This steric hindrance can be crucial for orienting the phenyl ring correctly within a binding site or, conversely, for preventing non-productive binding modes. The combination of the electron-donating para-methoxy group and the ortho-methyl group creates a specific electronic and steric profile that is likely fine-tuned for its biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

While specific pharmacophore models for this compound have not been detailed in published research, the principles of pharmacophore modeling and ligand-based drug design are widely applied to the broader class of N-aryl-N'-alkylurea derivatives to which this compound belongs. These computational techniques are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of new analogues with improved potency and selectivity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For urea derivatives, these models are typically constructed based on a set of active analogues. The key pharmacophoric features for this class of compounds generally include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A generalized pharmacophore model for N-aryl-N'-alkylurea derivatives can be proposed based on common features identified across various studies on related compounds. The central urea moiety is a critical element, acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual functionality allows for robust interactions with biological targets, such as enzymes and receptors. nih.gov

The substituted phenyl ring, in this case, the 4-methoxy-2-methylphenyl group, typically serves as a hydrophobic and aromatic feature, engaging in van der Waals and π-π stacking interactions within a receptor's binding pocket. The substituents on the phenyl ring, the methoxy and methyl groups, play a crucial role in modulating the electronic properties and steric profile of this region, thereby influencing binding affinity and selectivity. For instance, studies on other phenylurea derivatives have shown that the position and nature of substituents on the aromatic ring are critical for activity. itmedicalteam.plnih.gov

The n-butyl group on the other side of the urea linkage primarily contributes a hydrophobic feature. Research on various urea derivatives has indicated that bulky and hydrophobic alkyl or aryl groups at this position are often favored for maximal activity in several therapeutic targets. nih.gov

Ligand-based drug design for analogues of this compound would leverage such a pharmacophore model. By aligning new virtual or synthesized compounds to this model, researchers can predict their potential activity. This approach facilitates the systematic exploration of chemical space. For example, modifications could include:

Varying the alkyl chain: The butyl group could be replaced with other alkyl or cycloalkyl groups to probe the size and shape of the hydrophobic pocket.

Altering the phenyl ring substitution: The methoxy and methyl groups could be moved to other positions or replaced with other functional groups (e.g., halogens, trifluoromethyl groups) to optimize electronic and steric interactions.

Modifying the urea core: While generally conserved, the urea moiety could be replaced by bioisosteres like thiourea (B124793) to explore different hydrogen bonding patterns and metabolic stabilities.

The table below summarizes key pharmacophoric features identified for different classes of bioactive phenylurea derivatives in the scientific literature, which can inform the rational design of analogues of this compound.

| Bioactive Phenylurea Class | Key Pharmacophore Features | Potential Target Interaction |

| Neuropeptide Y5 Receptor Antagonists | Hydrogen Bond Donor/Acceptor (Urea), Aromatic Ring, Hydrophobic Group | Interactions with the NPY5 receptor binding site. nih.gov |

| Anti-Tuberculosis Agents | Hydrogen Bond Donor/Acceptor (Urea), Bulky Hydrophobic Group (e.g., adamantyl), Substituted Aryl Ring | Inhibition of multiple epoxide hydrolases in Mycobacterium tuberculosis. nih.gov |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | Hydrogen Bond Donor/Acceptor (Urea), Aromatic Ring, Additional Hydrogen Bond Acceptor | Interaction with the active site residues (e.g., ASP335, TYR383) of the sEH enzyme. nih.gov |

| Herbicides (Antibody Recognition) | Hydrogen Bond Acceptor (Urea Carbonyl), Ring Aromatic Feature, Hydrophobic Features | Binding to the specific paratope of an antibody. researchgate.net |

Molecular Interaction Mechanisms and Binding Site Analysis for 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea

Investigations into Enzyme Inhibition Mechanisms

The urea (B33335) functional group is a well-established pharmacophore that can mimic substrates or interact with catalytic residues in enzyme active sites. This is particularly evident in its interactions with hydrolase enzymes like urease and epoxide hydrolase.

Urease enzymes, which are nickel-containing metalloenzymes, catalyze the hydrolysis of urea. nih.gov The active site of urease features two nickel ions bridged by a carbamylated lysine (B10760008) residue. nih.govnih.gov Inhibitors of urease often target these nickel ions. nih.gov For a urea-based inhibitor like 1-Butyl-3-(4-methoxy-2-methylphenyl)urea, the proposed mechanism involves the carbonyl oxygen of the urea group binding to one of the nickel ions (Ni(1)), which increases the electrophilicity of the carbonyl carbon. nih.gov Subsequently, one of the urea's amino nitrogens may bind to the second nickel ion (Ni(2)), forming a bidentate complex within the active site. nih.gov

Table 1: Key Features of Urease Active Site Interaction

| Interacting Component | Role in Inhibition | Relevant Residues (General) |

| Urea Carbonyl Oxygen | Binds to Ni(1) ion, initiating the inhibitory interaction. nih.gov | Active Site Nickel Ions |

| Urea Amino Nitrogen | May bind to Ni(2) ion, forming a bidentate chelation. nih.gov | Active Site Nickel Ions |

| Carbamylated Lysine | Bridges the two nickel ions, forming the core of the catalytic center. nih.govnih.gov | Lysine (carbamylated) |

| Histidine & Aspartate | Coordinate with the nickel ions, stabilizing the active site structure. nih.gov | Histidine, Aspartate |

| Hydrophobic Pockets | Accommodate the butyl and substituted phenyl groups, enhancing binding. nih.gov | N/A (General Pockets) |

1,3-Disubstituted ureas are recognized as a potent class of inhibitors for soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.govmetabolomics.se The inhibition mechanism is competitive and involves the urea pharmacophore mimicking features of the transition state during epoxide ring opening. metabolomics.se

Molecular docking and structural studies reveal that the urea core of the inhibitor fits into a catalytic tunnel in the C-terminal domain of sEH. nih.govmdpi.com The key interactions involve the formation of hydrogen bonds between the urea's carbonyl oxygen and N-H groups with specific residues in the active site. metabolomics.se From crystal structures of similar urea-based inhibitors, it is known that the urea function can form hydrogen bonds and salt bridges with catalytic residues. metabolomics.se The lipophilic butyl and phenyl substituents are crucial for potency, as they occupy hydrophobic regions within the binding pocket, significantly contributing to the binding affinity. metabolomics.se Polar groups can be added to the inhibitor structure, but they must be positioned at a sufficient distance from the central urea function to avoid disrupting the critical interactions within the active site. metabolomics.se

Receptor Binding Studies and Allosteric Modulation (e.g., Cannabinoid Type-1 Receptor)

Beyond enzyme inhibition, urea derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), such as the Cannabinoid Type-1 (CB1) receptor. nih.govnih.govresearchgate.net Allosteric modulators bind to a site topographically distinct from the orthosteric site where endogenous ligands bind. nih.gov This allows for a more nuanced "fine-tuning" of receptor activity rather than simple activation or blockade. nih.gov Compounds with a urea scaffold, structurally related to this compound, have been characterized as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov These NAMs can decrease the efficacy of orthosteric agonists while simultaneously increasing their binding affinity, a profile sometimes referred to as a "PAM-antagonist". nih.gov

The binding sites for urea-based compounds are highly specific to the target protein.

In Urease: The binding pocket is the enzyme's active site, centered around the two nickel ions and the carbamylated lysine. nih.gov

In Soluble Epoxide Hydrolase (sEH): The inhibitor occupies a hydrophobic tunnel containing the catalytic residues. The central urea group interacts with the catalytic triad (B1167595), while the side chains fit into adjacent hydrophobic pockets.

In the CB1 Receptor: Allosteric modulators bind to pockets outside the traditional orthosteric binding site. Molecular modeling of urea-based NAMs suggests they bind in a pocket that can make specific interactions with the receptor. nih.gov Mutagenesis studies have identified several residues as crucial for the activity of allosteric modulators, although the exact binding site can vary between different chemical scaffolds. mdpi.com

In RAF Kinases: In other systems, like RAF kinases, urea derivatives have been shown to occupy narrow hydrophobic pockets formed by residues such as a gatekeeper residue (e.g., T529 in BRAF) and to interact with the protein backbone. acs.org The central toluyl group of some inhibitors fits tightly into a pocket formed by residues like K483. acs.org

The stability of the complex between this compound and its target proteins is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The urea moiety is a critical hydrogen bond donor and acceptor. mdpi.com The two N-H groups can act as donors, while the carbonyl oxygen is a strong acceptor. nih.govmdpi.com In enzyme active sites and receptor binding pockets, these groups form directional hydrogen bonds with the backbone or side chains of amino acid residues (like glutamic acid or asparagine), which are crucial for orienting the inhibitor correctly and for high-affinity binding. metabolomics.senih.gov In some cases, the urea group can form a bidentate hydrogen bond with a single residue. nih.gov

Hydrophobic Interactions: Lipophilicity is a key driver for the potency of many urea-based inhibitors. metabolomics.senih.gov The n-butyl group and the substituted phenyl ring of this compound engage in extensive hydrophobic interactions with non-polar amino acid residues (e.g., alanine, valine, leucine) that line the binding pockets. mdpi.com These interactions are non-directional but collectively provide a significant driving force for binding by displacing water molecules from the binding site, which is entropically favorable.

Table 2: Summary of Molecular Interactions and Key Residues

| Target Protein | Key Interacting Residues (Examples) | Primary Interaction Types |

| Urease | Ni(I), Ni(II), Carbamylated Lysine, Histidines. nih.gov | Chelation, Hydrogen Bonding |

| Soluble Epoxide Hydrolase (sEH) | Catalytic triad residues. metabolomics.se | Hydrogen Bonding, Hydrophobic Interactions |

| Cannabinoid Type-1 (CB1) Receptor | Allosteric site residues (e.g., F237, L209). nih.govmdpi.com | Hydrophobic Interactions, Hydrogen Bonding |

| RAF Kinase (by analogy) | Gatekeeper residue (T529), K483, F595. acs.org | Hydrophobic Interactions, Weak H-Bonding |

Mechanistic Insights into Cellular Pathway Modulation (e.g., NF-κB activation)

The inhibition of soluble epoxide hydrolase (sEH) by compounds like this compound has direct consequences on intracellular signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. escholarship.org

The substrates for sEH, epoxyeicosatrienoic acids (EETs), are known to have anti-inflammatory properties. One mechanism by which EETs exert this effect is by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. escholarship.org By inhibiting sEH, the metabolic conversion of protective EETs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs) is blocked. escholarship.org The resulting stabilization and higher concentration of EETs lead to the suppression of IκB kinase activity. escholarship.org This, in turn, prevents the phosphorylation and subsequent degradation of IκB, keeping NF-κB inactive in the cytoplasm and thereby inhibiting the transcription of pro-inflammatory genes. escholarship.org Therefore, the molecular interaction of a urea-based inhibitor with sEH translates into a functional modulation of the NF-κB inflammatory pathway.

Exploration of Derivatives and Analogues of 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea As Research Probes

Design and Synthesis of Fluorescent Probes Incorporating the Urea (B33335) Scaffold

Fluorescent probes are indispensable tools for visualizing and understanding the roles of biomolecules within their native cellular environment. rsc.org The design of such probes based on a urea scaffold, like that in 1-Butyl-3-(4-methoxy-2-methylphenyl)urea, involves the strategic attachment of a fluorophore to the core molecule without compromising its binding affinity for its target.

A common strategy is to synthesize activity-based probes (ABPs). These probes typically consist of three key components: a recognition element (the urea scaffold), a reactive group or "warhead" for covalent bonding, and a reporter tag, such as a fluorophore. nih.govnih.gov For instance, researchers have developed fluorescent triazole urea ABPs to characterize enzyme activity in single cells. nih.govresearchgate.net The design often involves creating a "clickable" version of the molecule, which contains a functional group like an alkyne or azide (B81097). This allows for the subsequent attachment of a fluorescent dye via click chemistry after the probe has bound to its target protein. researchgate.net

Another approach involves creating probes where the fluorescence is "turned on" or "turned off" upon binding to the target. For example, a probe designed for Cu2+ detection was synthesized using a naphthalimide fluorophore, which exhibited strong fluorescence that was quenched upon coordination with the copper ion. nih.gov This principle can be adapted to urea-based scaffolds to create sensors for specific proteins or ions. The synthesis of these complex molecules often requires multi-step reactions, including coupling reactions like the Suzuki-Miyaura cross-coupling and amide coupling to link the urea scaffold, the fluorophore, and any other necessary functional groups. rsc.org

The choice of fluorophore is critical and depends on the application. Dyes like BODIPY, cyanine (B1664457) (Cy3), and hemicyanine are often used due to their favorable photophysical properties, such as high quantum yields and emission in specific regions of the spectrum, including the near-infrared (NIR) range for deep-tissue imaging. rsc.orgrsc.orgrsc.org

Table 1: Examples of Fluorophores Used in Probe Design

| Fluorophore Class | Key Features | Example Application | Citation |

|---|---|---|---|

| BODIPY | High fluorescence quantum yield, sharp emission peaks. | Imaging of endogenous Bruton's tyrosine kinase (BTK). | rsc.org |

| Hemicyanine | Tunable spectral properties, absorption/emission in the NIR region. | Monitoring vital biomolecules in living systems. | rsc.org |

| Naphthalimide | Environment-sensitive fluorescence. | Detection of specific metal ions like Cu2+. | nih.gov |

| Pyrenylalanine | Acts as a probe for detecting polypeptide bundle structures. | Incorporation into polypeptides to monitor protein structure. | researchgate.net |

Development of Affinity Ligands for Target Identification and Validation

Identifying the specific cellular targets of a bioactive compound is a crucial step in understanding its mechanism of action. Affinity ligands, derived from a parent compound like this compound, are designed to capture and isolate these binding partners. These tools typically immobilize the core chemical structure onto a solid support, such as magnetic beads, to perform affinity chromatography. nih.gov

The development process involves synthesizing a derivative of the parent molecule that includes a linker arm and a reactive handle for conjugation to the support matrix. It is essential that the modification does not significantly disrupt the interaction with the target protein. Photoaffinity labeling is a powerful technique in this context. nih.gov A derivative is created that incorporates a photolabile group, such as a diazirine. nih.govnih.gov When the ligand is bound to its target, exposure to UV light activates the photolabile group, creating a highly reactive species that forms a permanent, covalent bond with the nearby protein. This allows for the robust identification of the target protein, even if the initial binding interaction is weak or transient. nih.gov

For example, researchers have developed photoactive affinity probes for metalloproteases using a hydroxamate-based zinc-binding group, a fluorescent reporter, and a photolabile diazirine group. nih.gov Upon photolysis, a covalent link is formed between the probe and the target enzyme, enabling its identification via SDS-PAGE. nih.gov Similarly, urea-based inhibitors have been incorporated into heterodimeric ligands to target multiple receptors simultaneously, such as the prostate-specific membrane antigen (PSMA) and gastrin-releasing peptide receptor (GRPR), demonstrating the scaffold's utility in creating highly specific affinity tools. mdpi.com These labeled proteins can then be isolated and identified using techniques like mass spectrometry. nih.gov

Systematic Libraries for High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds to identify those with a desired biological activity. nih.gov Creating systematic libraries of compounds based on a validated scaffold like phenyl-urea is a common strategy to explore the structure-activity relationship (SAR) and discover new lead compounds. nih.gov

These libraries are collections of molecules where specific parts of the parent structure, this compound, are systematically varied. For instance, the butyl group or the substituents on the phenyl ring (methoxy and methyl groups) could be replaced with a diverse range of other chemical moieties. The goal is to generate a collection of related but distinct molecules that cover a broad chemical space. upenn.edu

The design of these libraries often employs computational chemistry to select for derivatives with drug-like properties (e.g., adhering to Lipinski's rules) and to filter out compounds with reactive or undesirable functional groups. upenn.edu The synthesis of these libraries can be accelerated using techniques like continuous-flow synthesis. nih.govrsc.org

Once assembled, these libraries are screened against biological targets. For example, a library of phenyl-urea analogs was synthesized and assessed for inhibitory activity against penicillin-binding protein 4 (PBP4) in Staphylococcus aureus. nih.gov Similarly, libraries of small molecules are routinely screened for various activities, including kinase inhibition, anticancer properties, and antimicrobial effects. upenn.eduthermofisher.com The data from HTS campaigns helps to build a detailed understanding of how chemical structure relates to biological function, guiding the design of more potent and selective compounds. nih.govnih.gov

Table 2: Representative Composition of a Diversity-Oriented Screening Library

| Property | Average Value / Characteristic | Purpose | Citation |

|---|---|---|---|

| Molecular Weight (MW) | ~350 Da | Ensures good potential for cell permeability and bioavailability. | upenn.edu |

| LogP / LogD | ~2.5 | Measures lipophilicity, affecting solubility and membrane crossing. | upenn.edu |

| Hydrogen Bond Donors | ~1 | Influences binding interactions and solubility. | upenn.edu |

| Hydrogen Bond Acceptors | ~4 | Influences binding interactions and solubility. | upenn.edu |

| Compound Source | Commercial Vendors (e.g., Enamine, Chembridge) | Provides access to a wide diversity of chemical structures. | upenn.edu |

| Focus Areas | Kinase inhibitors, GPCR ligands, antimicrobials, RNA binders. | Libraries can be general or focused on specific target classes. | upenn.eduthermofisher.com |

Emerging Research Applications of 1 Butyl 3 4 Methoxy 2 Methylphenyl Urea Beyond Traditional Domains

Supramolecular Chemistry and Self-Assembly Research

The urea (B33335) functional group is a powerful motif in supramolecular chemistry, primarily due to its capacity to form strong and directional hydrogen bonds. The two N-H protons act as hydrogen-bond donors, while the carbonyl oxygen serves as a hydrogen-bond acceptor. This dual donor-acceptor capability facilitates the formation of predictable and robust one-dimensional and two-dimensional self-assembled structures.

The structure of 1-Butyl-3-(4-methoxy-2-methylphenyl)urea is well-suited for its use as a building block in supramolecular chemistry. The butyl group provides solubility in organic solvents and can influence the packing of molecules through van der Waals interactions. The substituted phenyl ring, with its methoxy (B1213986) and methyl groups, offers sites for further functionalization and introduces specific electronic and steric properties that can be used to fine-tune the self-assembly process.

Researchers design such molecules to control their aggregation into higher-order structures like tapes, helices, or sheets. The predictable hydrogen bonding of the urea group is the primary driver for assembly, while the substituents on the phenyl ring and the alkyl chain dictate the long-range order and dimensionality of the resulting supramolecular polymer. For instance, studies on analogous N-aryl-N'-alkyl ureas have demonstrated their ability to form well-defined supramolecular polymers in solution and in the solid state.

Table 1: Influence of Substituents on Supramolecular Assembly in Urea-Based Systems

| Substituent Type | Influence on Self-Assembly | Potential Resulting Structure |

| Alkyl Chains (e.g., Butyl) | Affects solubility and introduces weak, non-directional interactions. Can influence the spacing between hydrogen-bonded chains. | Can lead to layered structures or influence the transition between different polymorphic forms. |

| Aromatic Rings | π-π stacking interactions can add another dimension of control to the assembly, leading to more ordered structures. | Formation of columnar or sheet-like structures. |

| Functional Groups on Aryl Ring (e.g., Methoxy, Methyl) | Can form secondary, weaker hydrogen bonds (e.g., C-H···O) or steric interactions that guide the overall architecture. | Can induce helicity or control the packing density of the supramolecular array. |

This table is illustrative and based on general principles of supramolecular chemistry with urea compounds, as specific research on this compound in this context is not widely published.

While the primary N-H···O=C hydrogen bond is the dominant interaction in urea self-assembly, weaker non-covalent interactions play a crucial role in determining the final, intricate three-dimensional structure. In this compound, several such interactions are possible:

C-H···O Interactions: The hydrogen atoms of the butyl chain and the methyl group on the phenyl ring can interact with the carbonyl oxygen of a neighboring urea molecule or the oxygen of the methoxy group.

C-H···π Interactions: The C-H bonds of the alkyl chain can interact with the electron-rich π-system of the phenyl ring.

N-H···N Interactions: Although less common than N-H···O bonds, under certain geometric constraints, the N-H group can interact with the nitrogen atom of another urea molecule. rsc.org

Computational and spectroscopic studies on similar molecules have helped to quantify the strength and geometric preferences of these weak interactions, revealing their collective importance in stabilizing the supramolecular architecture. mdpi.com

Applications in Catalysis (e.g., Organocatalysis)

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen a surge in the use of urea- and thiourea-based catalysts. mdpi.com These catalysts operate through hydrogen bonding to activate substrates, mimicking the function of enzymes. The urea moiety in this compound can act as a Brønsted acid, donating hydrogen bonds to an electrophile to increase its reactivity.

A key area of interest is asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. While this compound itself is achiral, it serves as a valuable scaffold for the development of chiral catalysts. By introducing chirality either in the alkyl or the aryl substituent, or by attaching a chiral auxiliary, researchers can create catalysts for a variety of enantioselective transformations.

Chiral urea catalysts have been successfully employed in a range of reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. rsc.orgmdpi.com The catalyst's urea group activates the electrophile through hydrogen bonding, while the chiral environment around the catalytic site dictates the stereochemical outcome of the reaction.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Urea Derivatives

| Reaction Type | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |

| Povarov Reaction | Chiral Sulfinamido Urea | Up to 99% | nih.gov |

| Michael Addition | Chiral Urea-Quaternary Ammonium (B1175870) Salt | Up to 95:5 er | rsc.org |

| Hetero-Michael Reaction | Chiral Urea | Asymmetric induction observed | capes.gov.br |